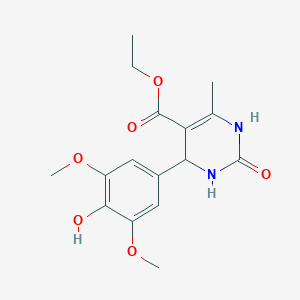![molecular formula C12H15N5O3S3 B4234263 N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4234263.png)
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as ATB-346 and is a promising candidate for the treatment of various inflammatory conditions.
Mecanismo De Acción
ATB-346 is a prodrug that is converted to its active form, H2S-ATB-346, in the presence of hydrogen sulfide (H2S). H2S-ATB-346 has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. In addition, H2S-ATB-346 has been shown to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. These mechanisms of action contribute to the potent anti-inflammatory and antioxidant effects of ATB-346.
Biochemical and Physiological Effects:
ATB-346 has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory conditions. It has been shown to reduce the production of inflammatory prostaglandins and cytokines, as well as reduce the infiltration of immune cells into inflamed tissues. In addition, ATB-346 has been shown to have antioxidant effects, which may contribute to its protective effects in certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATB-346 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX enzymes, which makes it a useful tool for studying the role of COX enzymes in various biological processes. In addition, the prodrug nature of ATB-346 allows for controlled release of the active compound, which may be useful for studying the pharmacokinetics and pharmacodynamics of the compound.
One limitation of ATB-346 is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the prodrug nature of ATB-346 may complicate the interpretation of results in certain experiments.
Direcciones Futuras
There are several future directions for the study of ATB-346. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of ATB-346 in humans, which may provide valuable information for the development of clinical trials. In addition, the potential applications of ATB-346 in the treatment of various inflammatory conditions and cancers should be further explored. Finally, the development of novel derivatives of ATB-346 with improved properties may lead to the development of more effective treatments for these diseases.
Aplicaciones Científicas De Investigación
ATB-346 has been studied extensively for its potential applications in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects and is a promising candidate for the treatment of these conditions. In addition, ATB-346 has been shown to have potential applications in the treatment of certain cancers, such as pancreatic cancer.
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S3/c1-2-9(21-12-17-16-11(13)22-12)10(18)15-7-3-5-8(6-4-7)23(14,19)20/h3-6,9H,2H2,1H3,(H2,13,16)(H,15,18)(H2,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTHCLZKTNPDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-iodo-N-[1-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4234194.png)

![1-{3-[(allylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4234211.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4234214.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4234229.png)
![4-fluoro-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4234232.png)
![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4234237.png)
![1'-ethyl-2-(tetrahydro-2-furanylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4234245.png)

![3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B4234282.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4234284.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4234294.png)